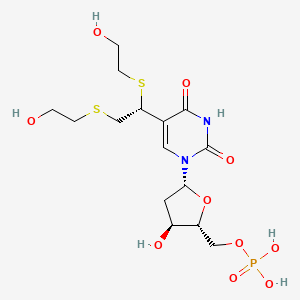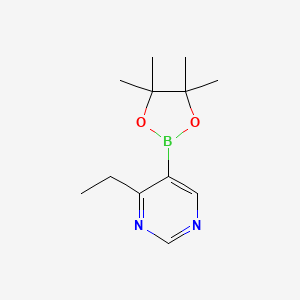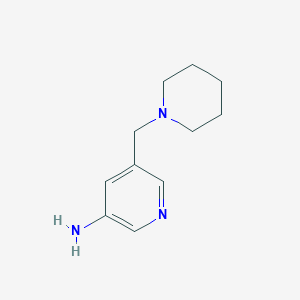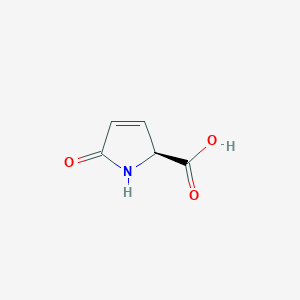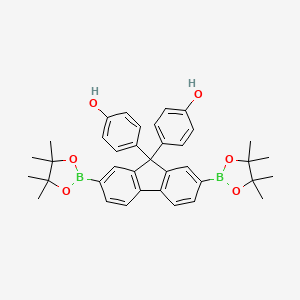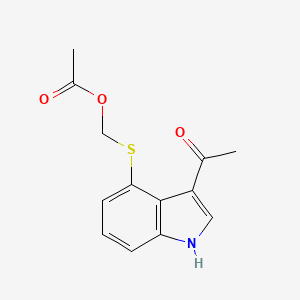
Rh2(4S,5R-MTFSO)4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rh2(4S,5R-MTFSO)4 is a coordination complex featuring rhodium as the central metal atom This compound is known for its unique structural and chemical properties, making it a valuable subject of study in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rh2(4S,5R-MTFSO)4 typically involves the reaction of rhodium(II) acetate with 4S,5R-methyltrifluoromethylsulfinyl oxalate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in a solvent such as dichloromethane or toluene. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, it is likely that similar principles to laboratory synthesis are applied on a larger scale. This would involve the use of industrial-grade solvents and reagents, as well as specialized equipment to maintain the necessary reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Rh2(4S,5R-MTFSO)4 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: this compound can also be reduced, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Ligand exchange reactions often involve the use of other coordinating ligands such as phosphines or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state rhodium complexes, while reduction typically results in lower oxidation state species.
Applications De Recherche Scientifique
Rh2(4S,5R-MTFSO)4 has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including cyclopropanation and C-H activation.
Biology: The compound’s catalytic properties are explored in biochemical reactions and enzyme mimetics.
Medicine: Research is ongoing into its potential use in drug development and as a therapeutic agent.
Industry: this compound is used in the synthesis of fine chemicals and pharmaceuticals due to its efficiency and selectivity as a catalyst.
Mécanisme D'action
The mechanism by which Rh2(4S,5R-MTFSO)4 exerts its effects is primarily through its role as a catalyst. The compound facilitates various chemical reactions by providing an alternative reaction pathway with a lower activation energy. This is achieved through the coordination of the rhodium center with the reactants, stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
Comparaison Avec Des Composés Similaires
Similar Compounds
Rhodium(II) acetate: Another rhodium-based catalyst with similar applications in organic synthesis.
Rhodium(II) trifluoroacetate: Known for its use in cyclopropanation reactions.
Rhodium(II) butyrate: Used in various catalytic processes, including hydrogenation and hydroformylation.
Uniqueness
Rh2(4S,5R-MTFSO)4 is unique due to its specific ligand environment, which imparts distinct reactivity and selectivity in catalytic processes. The presence of the 4S,5R-methyltrifluoromethylsulfinyl ligands enhances its stability and catalytic efficiency compared to other rhodium(II) complexes.
Propriétés
Formule moléculaire |
C48H56F12N4O20Rh2S4 |
|---|---|
Poids moléculaire |
1571.0 g/mol |
Nom IUPAC |
[(4S,5R)-5-methyl-3-[4-(trifluoromethyl)phenyl]sulfonyl-1,3-oxazolidin-4-yl]methanediol;rhodium |
InChI |
InChI=1S/4C12H14F3NO5S.2Rh/c4*1-7-10(11(17)18)16(6-21-7)22(19,20)9-4-2-8(3-5-9)12(13,14)15;;/h4*2-5,7,10-11,17-18H,6H2,1H3;;/t4*7-,10+;;/m1111../s1 |
Clé InChI |
VQDZIUVZEJBPDT-QFZQBZOTSA-N |
SMILES isomérique |
C[C@@H]1[C@H](N(CO1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C(O)O.C[C@@H]1[C@H](N(CO1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C(O)O.C[C@@H]1[C@H](N(CO1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C(O)O.C[C@@H]1[C@H](N(CO1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C(O)O.[Rh].[Rh] |
SMILES canonique |
CC1C(N(CO1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C(O)O.CC1C(N(CO1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C(O)O.CC1C(N(CO1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C(O)O.CC1C(N(CO1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C(O)O.[Rh].[Rh] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


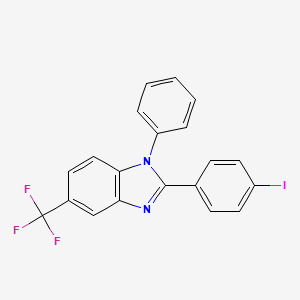
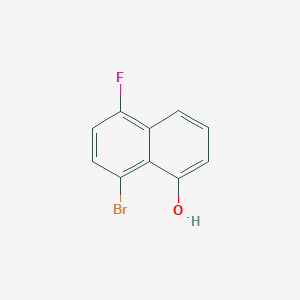
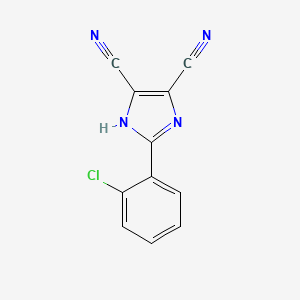

![3-(Fluoromethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B12938068.png)
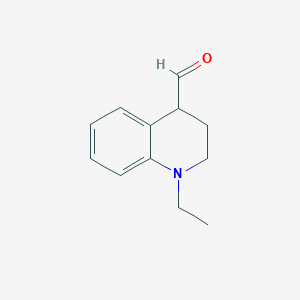
![1H-Imidazole-4-carboxylic acid, 4,5-dihydro-2-[[[(phenylmethoxy)carbonyl]amino]methyl]-, methyl ester, (S)-](/img/structure/B12938091.png)
![Cyclohexanol, 1-[1-[2-(methylthio)phenyl]-1H-imidazol-2-yl]-](/img/structure/B12938092.png)
